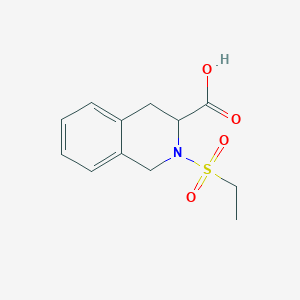

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Tic’s bicyclic structure confers conformational restraint, making it a valuable scaffold in medicinal chemistry and peptide design . The ethanesulfonyl substituent at the 2-position introduces a sulfone moiety, which may enhance metabolic stability, solubility, and target-binding interactions compared to unmodified Tic.

Tic derivatives are widely explored for their biological activities, including opioid receptor modulation , PPARγ agonism , HDAC inhibition , and organocatalysis . The ethanesulfonyl modification likely expands its utility in these domains, though empirical data for this specific compound remains to be elucidated.

Properties

IUPAC Name |

2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFVNOTHMYLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are currently unknown. The compound belongs to the class of organic compounds known as organosulfonic acids These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom)

Mode of Action

Organosulfonic acids are known to be highly reactive and can participate in a variety of chemical reactions. The specific interactions of this compound with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Organosulfonic acids can potentially affect a wide range of biochemical processes due to their reactivity. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.

Biological Activity

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1212458-04-2) is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₄S

- Molecular Weight : 269.32 g/mol

- Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Research indicates that compounds within the tetrahydroisoquinoline class exhibit various biological activities through multiple mechanisms:

- PPAR Gamma Agonism : Some derivatives of tetrahydroisoquinoline have been identified as potent agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. For instance, KY-021, a related compound, demonstrated an EC50 value of 11.8 nM in human PPARγ assays and showed efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models .

- Antioxidant Properties : Compounds similar to this compound have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest that tetrahydroisoquinoline derivatives exhibit moderate antimicrobial activity against various pathogens. The structure’s ability to interact with bacterial membranes may enhance its efficacy as an antimicrobial agent .

Case Studies

- Diabetes Management : A study involving the administration of KY-021 (a derivative) at doses ranging from 0.3 to 3 mg/kg/day for six days showed significant improvements in oral glucose tolerance and reductions in plasma triglycerides in Zucker fatty rats . This suggests that similar compounds could be explored for diabetes treatment.

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines revealed promising results. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapeutic development .

Data Summary

Comparison with Similar Compounds

Structural Analogs of Tic Derivatives

The following table highlights key Tic derivatives and their structural/functional distinctions:

PPARγ Agonists

- KY-021 : Exhibits potent PPARγ activation (EC₅₀ = 11.8 nM) and antidiabetic effects in animal models, reducing plasma glucose and triglycerides at 3 mg/kg/d .

- Compound 14i : Demonstrates dual activity as a PPARγ agonist (EC₅₀ = 0.03 μM) and PTP-1B inhibitor (IC₅₀ = 1.18 μM), offering synergistic benefits for diabetes management .

- Comparison with 2-(Ethanesulfonyl)-Tic: While KY-021 and 14i feature extended hydrophobic substituents (e.g., oxazole, hexadienoyl), the ethanesulfonyl group may favor solubility and reduce off-target interactions due to its polar nature.

HDAC Inhibitors

Tic derivatives with C7 modifications (e.g., hydroxamate linkers) show broad HDAC inhibitory activity, though specific potency data is lacking . The ethanesulfonyl group’s electron-withdrawing properties could modulate metal-binding affinity in HDAC active sites, warranting further investigation.

Organocatalysis

(S)-Tic derivatives, such as amides and thioamides, are effective organocatalysts for aldol reactions due to their rigid, proline-like conformation . The ethanesulfonyl group’s steric and electronic effects may alter catalytic efficiency or enantioselectivity compared to smaller substituents.

Stereochemical Considerations

- (S)-Tic: Predominantly used in PPARγ agonists (e.g., KY-021) and organocatalysts due to its compatibility with biological systems .

- (R)-Tic : Explored in asymmetric synthesis and coordination chemistry (e.g., transition metal complexes) but less common in drug design .

- The stereochemistry of 2-(Ethanesulfonyl)-Tic (R vs. S) will critically influence its biological activity, though this detail is unspecified in the provided evidence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how is structural purity confirmed?

- Answer : Synthesis typically involves introducing the ethanesulfonyl group to the tetrahydroisoquinoline core via nucleophilic substitution or Mitsunobu reactions. For example, esterification under reflux (methanol/acetyl chloride, as in ) can be adapted for sulfonylation. Structural validation combines 1H/13C NMR to confirm sulfonyl integration and stereochemistry (e.g., (3S) configuration) and HPLC for purity (>95%). Chiral centers are verified using polarimetry or chiral HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Based on analogous sulfonyl compounds (), mandatory precautions include:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 respiratory hazard).

- Storage : Dry, ventilated areas away from incompatible reagents (e.g., strong oxidizers).

- Spill Management : Absorb with inert material (e.g., silica) and dispose as hazardous waste .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

- Answer : Key methods include:

- Solubility : Tested in DMSO, methanol, and aqueous buffers (pH 1–12) via gravimetric analysis.

- Stability : Accelerated studies at 40°C/75% RH monitor degradation via HPLC. suggests sulfonyl groups are stable at neutral pH but hydrolyze under extreme conditions.

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl-modified tetrahydroisoquinoline derivatives?

- Answer : Discrepancies may arise from assay variability (cell lines, concentrations). Strategies include:

- Orthogonal Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics.

- Structural Benchmarking : X-ray crystallography (as in ) confirms ligand-target interactions.

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC50 normalized to protein concentration) .

Q. What strategies optimize enantiomeric purity during synthesis of the tetrahydroisoquinoline core?

- Answer : Key approaches include:

- Chiral Pool Synthesis : Use (3S)-configured precursors (e.g., ’s (3S)-tetrahydroisoquinoline-3-carboxylic acid).

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers.

- Reaction Control : Low temperatures (0–5°C) minimize racemization during sulfonylation .

Q. How does the ethanesulfonyl group influence the compound’s pharmacokinetic profile, and how is this evaluated?

- Answer : The sulfonyl group enhances metabolic stability but may reduce membrane permeability. Evaluation methods:

- In Vitro Metabolism : Liver microsome assays quantify metabolic half-life.

- Permeability : Caco-2 cell monolayers assess intestinal absorption.

- Computational Modeling : LogP calculations predict lipophilicity shifts (e.g., ’s phosphonic acid analogs) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding modes. For example:

- Docking : Predict sulfonyl interactions with catalytic residues (e.g., serine hydrolases).

- MD : Simulate binding stability over 100-ns trajectories.

- QSAR : Relate substituent effects (e.g., sulfonyl vs. phosphonyl) to activity ( ) .

Methodological Considerations

Q. Which spectroscopic techniques reliably characterize the ethanesulfonyl moiety?

- Answer :

- IR Spectroscopy : S=O symmetric/asymmetric stretches (1050–1200 cm⁻¹).

- 1H NMR : Deshielded protons near sulfonyl (δ 3.0–3.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) alignment with theoretical mass (e.g., C12H13NO4S requires 291.0532) .

Q. How are stability studies designed to mimic physiological and storage conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.